10-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,11-dione
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Overview
Description
10-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[76001,1203,806,8]pentadecane-5,11-dione is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,11-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of functional groups through a series of reactions such as alkylation, hydroxylation, and oxidation. Specific reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies such as automated reactors and in-line monitoring systems helps optimize reaction conditions and improve efficiency. Additionally, purification techniques like chromatography and crystallization are employed to isolate the final product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
10-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,11-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
10-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,11-dione has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutics.
Industry: Utilized in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism by which 10-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,11-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The compound’s unique structure allows it to engage in specific interactions with these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
10-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,11-dione: Similar in structure but may differ in functional groups or stereochemistry.
9,12-Dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,11-dione: Lacks the hydroxyl group, leading to different chemical properties and reactivity.
Uniqueness
The uniqueness of 10-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[76001,1203,806,8]pentadecane-5,11-dione lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties
Properties
CAS No. |
97294-61-6 |
---|---|
Molecular Formula |
C20H26O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
10-hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,11-dione |
InChI |
InChI=1S/C20H26O4/c1-9(2)11-6-7-19-8-12-10(3)13(21)16-20(12,24-16)18(19,5)15(23)14(22)17(11,19)4/h9,11-12,15-16,23H,3,6-8H2,1-2,4-5H3 |
InChI Key |
PBZBBNIYZKWVGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC23C1(C(=O)C(C2(C45C(C3)C(=C)C(=O)C4O5)C)O)C |
Origin of Product |
United States |
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